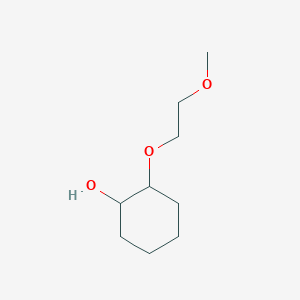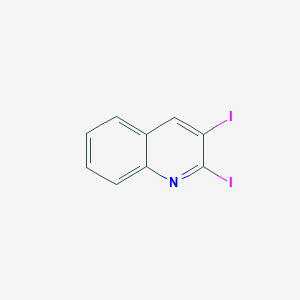
2,3-Diiodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diiodoquinoline is a quinoline derivative characterized by the presence of two iodine atoms at the 2nd and 3rd positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodoquinoline typically involves the iodination of quinoline derivatives. One common method is the direct iodination of quinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants, making the process more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diiodoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or dihydroquinolines, respectively.
Aplicaciones Científicas De Investigación
2,3-Diiodoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 2,3-Diiodoquinoline is not fully understood. it is believed to exert its effects through the interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms may enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity.
Comparación Con Compuestos Similares
2-Iodoquinoline: A quinoline derivative with a single iodine atom at the 2nd position.
3-Iodoquinoline: A quinoline derivative with a single iodine atom at the 3rd position.
2,4-Diiodoquinoline: A quinoline derivative with iodine atoms at the 2nd and 4th positions.
Uniqueness: 2,3-Diiodoquinoline is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and biological activity. The presence of two iodine atoms at adjacent positions may enhance its ability to participate in certain chemical reactions and interact with biological targets more effectively compared to other iodinated quinoline derivatives.
Propiedades
Fórmula molecular |
C9H5I2N |
|---|---|
Peso molecular |
380.95 g/mol |
Nombre IUPAC |
2,3-diiodoquinoline |
InChI |
InChI=1S/C9H5I2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |
Clave InChI |
VCSQIXYYZLLGKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




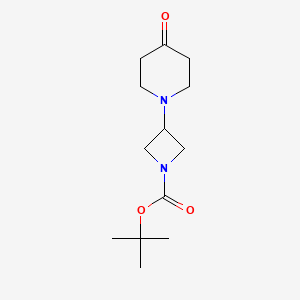
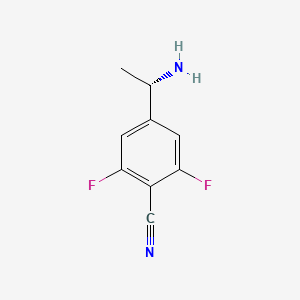
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
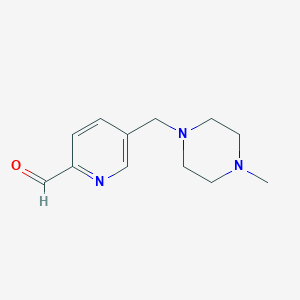
![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)

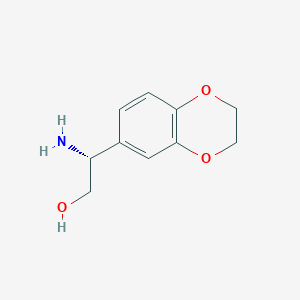

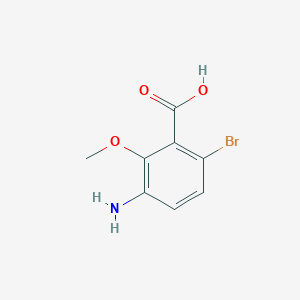
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13030839.png)
